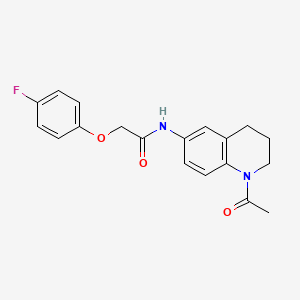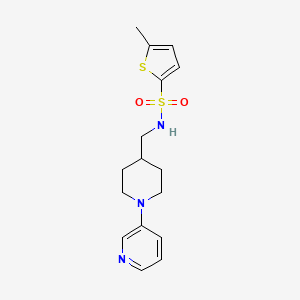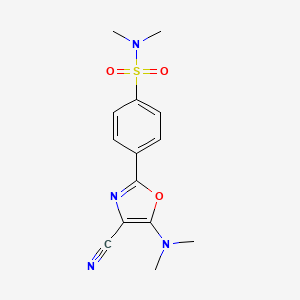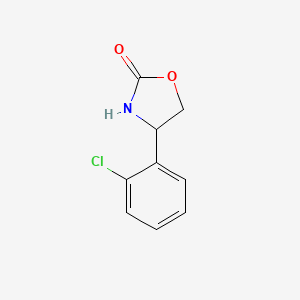
1,3-Dichlor-6-fluor-7-methoxyisoquinolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multistep reactions starting from halogenated benzenes or acetophenones. For instance, the synthesis of various 1,4-dihydro-6-fluoro-7-substituted isoquinoline derivatives from 1,2,3,4-tetrafluoro benzene has been reported . Another study describes the synthesis of chloro and bromo derivatives of isoquinoline using multistep sequences starting from methoxyacetophenones . These methods often involve nucleophilic substitution, condensation, and other common organic reactions.
Molecular Structure Analysis
The molecular structure and conformation of halogenated isoquinolines can significantly differ based on the halogen atoms present. For example, the crystal structures of chloro and bromo phenyl derivatives of tetrahydroisoquinoline show nearly identical packing in the lattice, while fluorine derivatives display unique interactions such as C-F...F, C-H...F, and C-F...π interactions . These interactions can influence the physical and chemical properties of the compounds.
Chemical Reactions Analysis
Halogenated isoquinolines can undergo various chemical reactions, including nucleophilic substitution, as seen in the synthesis of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline . The presence of halogen atoms can make these compounds reactive towards nucleophiles, allowing for further functionalization. Additionally, the reactivity can be exploited in biological systems, as some of these compounds have shown the ability to inhibit enzymes like DNA gyrase .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated isoquinolines are influenced by the nature and position of the substituents. The introduction of halogen atoms can affect the lipophilicity, acidity, and overall reactivity of the molecule. For example, the presence of a methoxy group can increase the electron density on the aromatic system, potentially affecting the compound's reactivity . The crystal structure analysis of a related compound, 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, reveals an orthorhombic system with specific molecular dimensions, indicating solid-state properties that could influence solubility and stability .
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
“1,3-Dichlor-6-fluor-7-methoxyisoquinolin” wird häufig als Ausgangsstoff oder Zwischenprodukt bei der Synthese komplexerer chemischer Verbindungen verwendet . Seine einzigartige Struktur macht es zu einem wertvollen Bestandteil in einer Vielzahl von Synthesewegen.
Pharmazeutische Forschung
Fluorierte Isochinoline, wie z. B. “this compound”, haben als wichtige Bestandteile von Arzneimitteln breite Aufmerksamkeit erlangt . Sie weisen einzigartige Eigenschaften wie biologische Aktivitäten auf, die sie bei der Entwicklung neuer Medikamente wertvoll machen .
Materialwissenschaften
Im Bereich der Materialwissenschaften könnte “this compound” möglicherweise bei der Entwicklung neuer Materialien eingesetzt werden. Seine einzigartigen physikalischen und chemischen Eigenschaften könnten zur Schaffung von Materialien mit neuartigen Eigenschaften beitragen .
Chromatographie
“this compound” könnte in chromatographischen Studien als Standard oder Tracer verwendet werden. Seine charakteristische Retentionszeit kann bei der Identifizierung und Quantifizierung anderer Verbindungen in einer Mischung helfen .
Analytische Chemie
In der analytischen Chemie könnte “this compound” aufgrund seiner einzigartigen Reaktivität als Reagenz oder Sonde verwendet werden. Es könnte auch bei der Entwicklung neuer analytischer Methoden eingesetzt werden .
Landwirtschaftliche Wissenschaften
Obwohl es keine direkten Beweise dafür gibt, dass “this compound” in der landwirtschaftlichen Wissenschaft eingesetzt wird, wurden fluorierte Isochinoline bei der Synthese von Pflanzenschutzmitteln verwendet . Daher ist es möglich, dass diese Verbindung auch in diesem Bereich Anwendung finden könnte.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
1,3-dichloro-6-fluoro-7-methoxyisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2FNO/c1-15-8-4-6-5(2-7(8)13)3-9(11)14-10(6)12/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQQEFVARMURER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(N=C(C2=C1)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2538973.png)
![4-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]benzoic Acid](/img/structure/B2538974.png)
![[2-(2,3-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2538977.png)

![2-Methyl-2-[N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]propanoic acid](/img/structure/B2538979.png)




![2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-tert-butylphenyl)acetamide](/img/structure/B2538989.png)
![3-(3-Fluoro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2538991.png)
